4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
CAS No.: 88094-60-4
Cat. No.: VC17317568
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88094-60-4 |
|---|---|
| Molecular Formula | C14H15BrN2O2 |
| Molecular Weight | 323.18 g/mol |
| IUPAC Name | 4-bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
| Standard InChI | InChI=1S/C14H15BrN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | BWASJEHATDYYMH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Br |
Introduction
4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. It is characterized by its bromine substitution, ethyl group, and methoxy-linked methylphenyl moiety, which contribute to its chemical and biological properties. This compound is identified by the CAS number 88094-60-4 and PubChem CID 13373247.
Synthesis and Derivatives
The synthesis of pyridazinones like this compound often involves cyclization reactions of hydrazine derivatives with dicarbonyl compounds, followed by functionalization steps such as bromination or etherification.
Key Derivatives:
-
4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one (CID: 13373245) shares structural similarity but replaces the methyl group with fluorine .
-
5-Bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazinone (CID: 1484423) introduces a methoxyphenoxy group instead of the methoxy-linked methylphenyl group .
Applications and Potential Uses
While specific applications of this compound are not extensively documented, pyridazinones are widely studied for their pharmacological activities, including:
-
Anticancer Properties: Pyridazinone derivatives have shown cytotoxicity against cancer cell lines due to their ability to interact with cellular targets such as kinases or DNA .
-
Antiviral Activity: Structural analogs targeting viral polymerase interfaces have been developed, suggesting potential antiviral applications .
-
Antimicrobial Effects: Similar compounds have demonstrated activity against bacterial and fungal pathogens .
Biological Activity
Although no direct studies on this compound were found, its structural features suggest potential bioactivity:
-
The bromine atom enhances lipophilicity, aiding in membrane permeability.
-
The methoxy-linked aromatic ring may contribute to receptor binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume